

Application Notes and Protocols: 1,2-Ethanedisulfonic Acid Dihydrate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Ethanedisulfonic Acid
Dihydrate

Cat. No.: B1425496

[Get Quote](#)

Introduction

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, capable of profoundly influencing the API's solubility, stability, bioavailability, and manufacturability.^{[1][2]} Among the array of available counterions, 1,2-Ethanedisulfonic Acid, commonly used in its dihydrate form, presents a compelling option for basic drug candidates. As a strong, non-volatile, diprotic sulfonic acid, it forms stable crystalline salts known as edisylates.^{[3][4]}

This technical guide provides an in-depth analysis of **1,2-Ethanedisulfonic Acid Dihydrate** as a pharmaceutical excipient. It is designed for researchers, formulation scientists, and drug development professionals, offering both the theoretical basis for its application and practical, field-tested protocols for its implementation in a laboratory setting. We will explore its physicochemical properties, detail its core applications, and provide step-by-step methodologies for salt screening, characterization, and compatibility testing.

Physicochemical Properties and Rationale for Use

1,2-Ethanedisulfonic acid dihydrate is a diprotic sulfonic acid that appears as off-white to beige crystals or powder.^[5] Its utility in pharmaceutical formulations stems from a unique combination of its strong acidic nature, bivalency, and high water solubility.^{[5][6]} The two

sulfonic acid groups provide two sites for ionization, making it a very strong acid capable of protonating even weakly basic APIs.[3]

The fundamental principle of salt formation relies on a sufficient difference in the pKa values between the basic API and the acidic counterion.[7] For a stable salt to form, the pKa of the counterion acid should generally be at least 2-3 pH units lower than the pKa of the protonated basic drug.[7][8] With pKa values well into the negative range, 1,2-ethanedisulfonic acid readily meets this criterion for a vast majority of basic APIs.[3]

Table 1: Physicochemical Properties of **1,2-Ethanedisulfonic Acid Dihydrate**

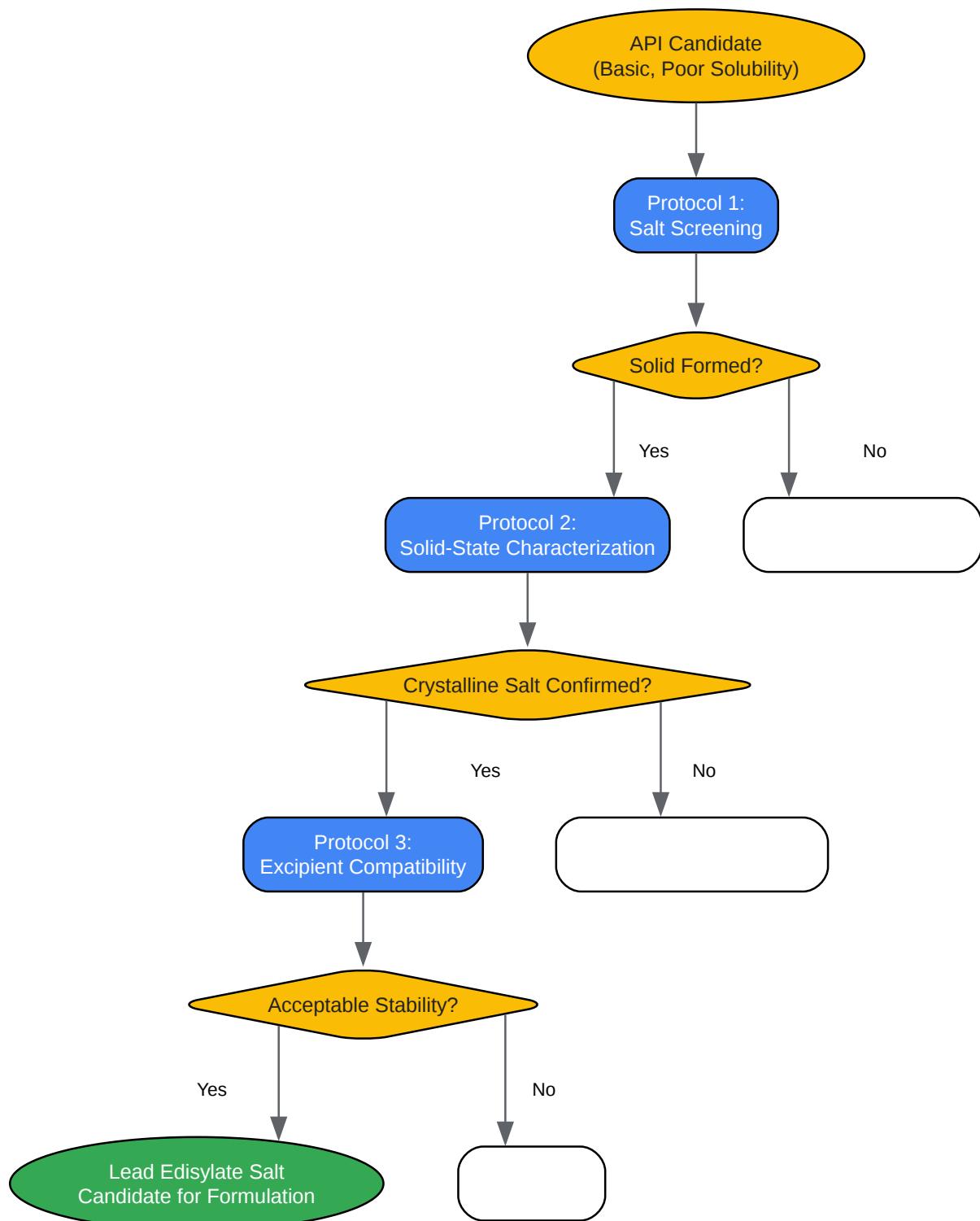
Property	Value / Description	Source(s)
Synonyms	Edisylic Acid, Ethane-1,2-disulfonic acid dihydrate	[3][9]
CAS Number	5982-56-9	[5][9][10]
Molecular Formula	C ₂ H ₁₀ O ₈ S ₂	[10]
Molecular Weight	~226.2 g/mol	[5][10]
Appearance	Off-white to beige crystals or powder	[5][11]
pKa Values	pKa ₁ : -1.46, pKa ₂ : -2.06	[3][12]
Solubility	Highly soluble in water	[5][6]
Melting Point	109 - 113 °C / 228.2 - 235.4 °F	[13]
Key Feature	Strong diprotic acid, enabling 1:1, 2:1, or 1:2 (acid:API) salt stoichiometry.	[3]

Core Applications in Pharmaceutical Formulation

The primary application of **1,2-ethanedisulfonic acid dihydrate** is as a salt-forming counterion to improve the physicochemical properties of basic APIs. The resulting edisylate salts often exhibit significant advantages over the freebase form of the drug.

Enhancement of Aqueous Solubility and Dissolution Rate


Poor aqueous solubility is a major hurdle for many drug candidates, leading to low bioavailability.^[14] By converting a poorly soluble basic API into a highly soluble edisylate salt, both the thermodynamic solubility and the dissolution rate can be dramatically increased.^{[1][12]} This is because the salt form dissolves to release the ionized drug and the highly soluble edisylate counterion, bypassing the high crystal lattice energy of the parent API.^{[7][15]} This enhancement is particularly beneficial for oral and injectable dosage forms where rapid dissolution is required for absorption.


Improvement of Physicochemical Stability

Edisylate salts are often highly crystalline, which can impart greater physical and chemical stability compared to amorphous or less stable crystalline forms of the parent drug.^[7] A stable, high-melting-point crystalline salt can reduce the risk of polymorphic transformations and protect the API from degradation pathways sensitive to moisture or pH, thereby improving shelf-life.^[2]

Versatility in Stoichiometry

As a diprotic acid, 1,2-ethanedisulfonic acid offers unique flexibility. It can form salts with a basic API in a 1:1 or 1:2 (acid:API) molar ratio, depending on whether the API is monobasic or dibasic, and the desired properties. Furthermore, "hemiedisylate" salts (0.5:1 ratio) have been successfully developed, providing formulators with a wider range of options to fine-tune properties like solubility, hygroscopicity, and crystal habit.^[16]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bjcardio.co.uk [bjcardio.co.uk]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Buy 1,2-Ethanedisulfonic Acid Dihydrate | 5982-56-9 [smolecule.com]
- 6. CAS 110-04-3: 1,2-Ethanedisulfonic acid | CymitQuimica [cymitquimica.com]
- 7. pharmtech.com [pharmtech.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. 1,2-Ethanedisulfonic acid dihydrate, 98% | Fisher Scientific [fishersci.ca]
- 10. 1,2-Ethanedisulfonic acid dihydrate | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,2-Ethanedisulfonic acid dihydrate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. Buy Prochlorperazine edisylate | 1257-78-9 [smolecule.com]
- 13. fishersci.dk [fishersci.dk]
- 14. onyxipca.com [onyxipca.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: 1,2-Ethanedisulfonic Acid Dihydrate in Pharmaceutical Formulations]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1425496#application-of-1-2-ethanedisulfonic-acid-dihydrate-in-pharmaceutical-formulations-as-an-excipient>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com